2-[(4-methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide 2-[(4-methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 339014-02-7
VCID: VC4197473
InChI: InChI=1S/C12H10F3N3O4S2/c1-22-7-2-4-8(5-3-7)24(20,21)6-9(19)16-11-18-17-10(23-11)12(13,14)15/h2-5H,6H2,1H3,(H,16,18,19)
SMILES: COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(S2)C(F)(F)F
Molecular Formula: C12H10F3N3O4S2
Molecular Weight: 381.34

2-[(4-methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

CAS No.: 339014-02-7

Cat. No.: VC4197473

Molecular Formula: C12H10F3N3O4S2

Molecular Weight: 381.34

* For research use only. Not for human or veterinary use.

2-[(4-methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide - 339014-02-7

Specification

CAS No. 339014-02-7
Molecular Formula C12H10F3N3O4S2
Molecular Weight 381.34
IUPAC Name 2-(4-methoxyphenyl)sulfonyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Standard InChI InChI=1S/C12H10F3N3O4S2/c1-22-7-2-4-8(5-3-7)24(20,21)6-9(19)16-11-18-17-10(23-11)12(13,14)15/h2-5H,6H2,1H3,(H,16,18,19)
Standard InChI Key DVLSRWHPHFXUBF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(S2)C(F)(F)F

Introduction

2-[(4-Methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound with a molecular formula of C12H10F3N3O4S2 and a molecular weight of 381.35 g/mol . This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are heterocyclic compounds containing sulfur and nitrogen atoms. It features a sulfonamide group and a trifluoromethyl substituent, both of which are significant for its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several key steps, including the reaction of appropriate precursors such as 4-methoxybenzenesulfonyl chloride and 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine with acetamide or its derivatives. Techniques such as refluxing and thin-layer chromatography (TLC) are often employed to monitor the completion of reactions. Characterization of the synthesized compound is typically done using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity.

Biological Activities

While specific biological activities of 2-[(4-methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide are not extensively documented, compounds within the thiadiazole class have been explored for their potential therapeutic applications, including antimicrobial, anticancer, and anticonvulsant properties. The presence of a sulfonamide group and a trifluoromethyl substituent suggests potential interactions with biological targets, which could be further investigated through molecular docking studies.

Research Findings and Potential Applications

Research on thiadiazole derivatives has shown promising results in various therapeutic areas. For instance, some derivatives have demonstrated significant antimicrobial and anticancer activities . The mechanism by which these compounds exert their biological effects typically involves interaction with specific molecular targets within cells, which can be elucidated through experimental data and docking studies.

Potential ApplicationDescription
Antimicrobial ActivityThiadiazole derivatives have shown activity against bacterial and fungal species.
Anticancer ActivitySome compounds exhibit cytotoxicity against cancer cell lines, suggesting potential anticancer effects.
Anticonvulsant ActivityThiadiazole derivatives have been explored for their potential in treating neurological disorders.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator